molecular formula C12H11FN2O2 B13322760 (R)-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid

(R)-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B13322760
M. Wt: 234.23 g/mol
InChI Key: CDNJAQLPGZZPLP-MRVPVSSYSA-N
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Description

®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a fluorine atom at the 4th position, a phenylethyl group at the 1st position, and a carboxylic acid group at the 5th position of the pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds.

    Introduction of the fluorine atom: Fluorination can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.

    Attachment of the phenylethyl group: This step often involves the use of Grignard reagents or organolithium compounds to introduce the phenylethyl moiety.

Industrial Production Methods

Industrial production of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The fluorine atom and the phenylethyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The carboxylic acid group can form hydrogen bonds with amino acid residues in the active site of enzymes, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-Fluoro-1H-pyrazole-5-carboxylic acid
  • 1-Phenylethyl-1H-pyrazole-5-carboxylic acid
  • 4-Fluoro-1-phenyl-1H-pyrazole-5-carboxylic acid

Uniqueness

®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and lipophilicity, while the phenylethyl group contributes to its binding affinity and selectivity towards molecular targets.

This detailed article provides a comprehensive overview of ®-4-Fluoro-1-(1-phenylethyl)-1H-pyrazole-5-carboxylic acid, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C12H11FN2O2

Molecular Weight

234.23 g/mol

IUPAC Name

4-fluoro-2-[(1R)-1-phenylethyl]pyrazole-3-carboxylic acid

InChI

InChI=1S/C12H11FN2O2/c1-8(9-5-3-2-4-6-9)15-11(12(16)17)10(13)7-14-15/h2-8H,1H3,(H,16,17)/t8-/m1/s1

InChI Key

CDNJAQLPGZZPLP-MRVPVSSYSA-N

Isomeric SMILES

C[C@H](C1=CC=CC=C1)N2C(=C(C=N2)F)C(=O)O

Canonical SMILES

CC(C1=CC=CC=C1)N2C(=C(C=N2)F)C(=O)O

Origin of Product

United States

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